molecular formula C12H3Cl7O B14343094 1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene CAS No. 106220-85-3

1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene

Katalognummer: B14343094
CAS-Nummer: 106220-85-3
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: WBKRPARQLGRVHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it highly chlorinated

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene typically involves the chlorination of precursor compounds. One common method is the electrophilic halogenation of benzenes and chlorobenzenes. For example, 1,2,3,5-tetrachlorobenzene can be synthesized by chlorinating 1,3,5-trichlorobenzene . The reaction conditions often include the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form chlorinated quinones or reduction to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chlorobenzenes, while oxidation can produce chlorinated quinones.

Wissenschaftliche Forschungsanwendungen

1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can affect cellular signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3,5-Tetrachloro-4-(2,4,5-trichlorophenoxy)benzene is unique due to its specific arrangement of chlorine atoms and the presence of a trichlorophenoxy group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

106220-85-3

Molekularformel

C12H3Cl7O

Molekulargewicht

411.3 g/mol

IUPAC-Name

1,2,3,5-tetrachloro-4-(2,4,5-trichlorophenoxy)benzene

InChI

InChI=1S/C12H3Cl7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H

InChI-Schlüssel

WBKRPARQLGRVHF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.